molecular formula C20H15ClN4 B7758185 2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINAZOLIN-4-AMINE

2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]QUINAZOLIN-4-AMINE

Cat. No.: B7758185
M. Wt: 346.8 g/mol
InChI Key: JVKUZQYGQLXVBT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, pyridine-3-carboxaldehyde, and 2-aminobenzonitrile.

    Condensation Reaction: The first step involves the condensation of 4-chloroaniline with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization with 2-aminobenzonitrile under specific reaction conditions, such as elevated temperature and the presence of a base, to form the quinazoline ring.

    Final Product Formation: The final step involves the reduction of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperature.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-4-amine
  • 2-(4-Chlorophenyl)-N-[(pyridin-4-yl)methyl]quinazolin-4-amine
  • 2-(4-Bromophenyl)-N-[(pyridin-3-yl)methyl]quinazolin-4-amine

Uniqueness

2-(4-Chlorophenyl)-N-[(pyridin-3-yl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and selectivity. The presence of the 4-chlorophenyl and pyridin-3-yl groups contributes to its distinct chemical and pharmacological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-16-9-7-15(8-10-16)19-24-18-6-2-1-5-17(18)20(25-19)23-13-14-4-3-11-22-12-14/h1-12H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKUZQYGQLXVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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